(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic molecule with significant biochemical relevance It is characterized by the presence of multiple functional groups, including amino, imidazole, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the synthesis of the amino acid backbone through peptide bond formation. This is achieved by coupling amino acids using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base.
Introduction of the Imidazole Group: The imidazole group is introduced through the use of histidine derivatives. This step requires careful control of reaction conditions to ensure the correct stereochemistry.
Final Coupling and Purification: The final step involves coupling the intermediate products to form the complete molecule, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatography systems can enhance efficiency and yield. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding peptide bond formation and the behavior of imidazole-containing molecules.
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its structure mimics certain peptide sequences found in proteins, making it valuable for studying protein folding and function.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for therapeutic research.
Industry
In the industrial sector, the compound is used in the synthesis of specialized materials and as a catalyst in certain chemical reactions. Its unique properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The imidazole groups play a crucial role in binding to metal ions and other cofactors, which can modulate enzyme activity and receptor function.
Comparison with Similar Compounds
Similar Compounds
Histidine: A naturally occurring amino acid with an imidazole side chain.
Carnosine: A dipeptide composed of beta-alanine and histidine.
Anserine: A dipeptide similar to carnosine but with a methylated histidine residue.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H26N8O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32) |
InChI Key |
QTEWJFPLRGWOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.